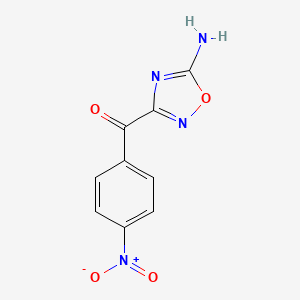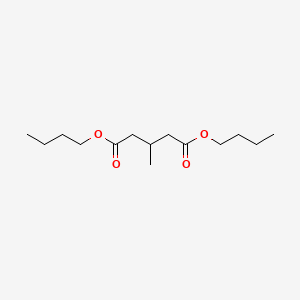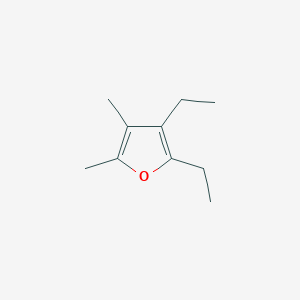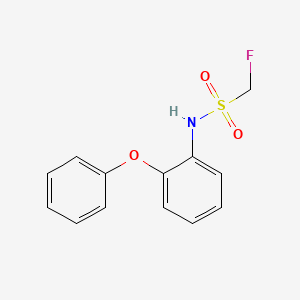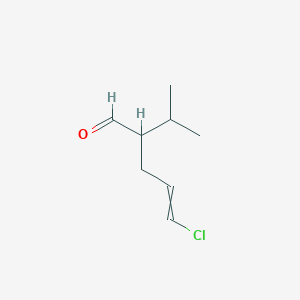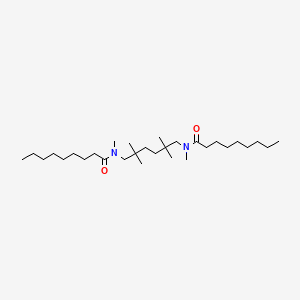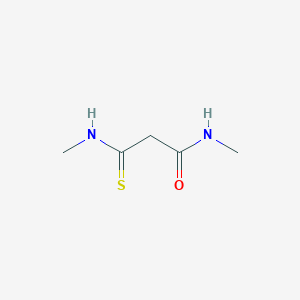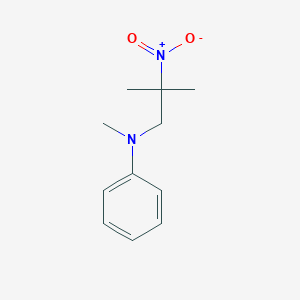
N-Methyl-N-(2-methyl-2-nitropropyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(2-methyl-2-nitropropyl)aniline is an organic compound with a complex structure that includes a nitro group, a methyl group, and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-methyl-2-nitropropyl)aniline typically involves the nitration of aniline derivatives followed by methylation. One common method is the nitration of N-methylaniline, which can be achieved using nitric acid under controlled conditions. The resulting nitro compound is then subjected to methylation using methylating agents such as methyl iodide or dimethyl sulfate .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and methylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(2-methyl-2-nitropropyl)aniline undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Substitution: Reagents such as sodium hydroxide and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Scientific Research Applications
N-Methyl-N-(2-methyl-2-nitropropyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other organic products.
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-methyl-2-nitropropyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects . The compound’s unique structure allows it to participate in specific pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: An aniline derivative with a similar structure but without the nitro group.
N-Methyl-2-nitroaniline: A compound with a nitro group attached to the aniline ring, similar to N-Methyl-N-(2-methyl-2-nitropropyl)aniline.
Uniqueness
This compound is unique due to the presence of both a nitro group and a methyl group on the aniline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
52768-03-3 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-methyl-N-(2-methyl-2-nitropropyl)aniline |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,13(14)15)9-12(3)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
DKDWXTPONWTDTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(C)C1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


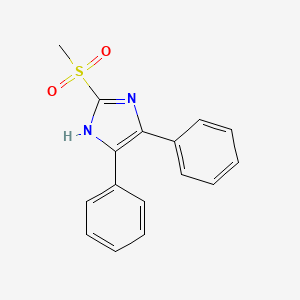
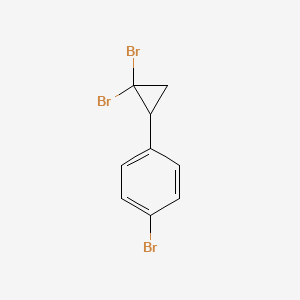
![2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14645618.png)

